
5-(2,6-Dichlorobenzyl)-1H-tetrazole
Übersicht
Beschreibung
5-(2,6-Dichlorobenzyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom
Wirkmechanismus
Target of Action
A similar compound, 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid, targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .
Mode of Action
Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known for its antibacterial, antiviral, and local anesthetic properties
Biochemical Pathways
A structurally similar compound, pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones, has been shown to inhibit met kinase, affecting downstream signaling through gab-1, plc-γ, fak, akt, stat3, and erk .
Result of Action
The structurally similar compound pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones has been shown to inhibit met kinase, leading to reduced phosphorylation of stat3 and erk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorobenzyl)-1H-tetrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and to minimize the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dichlorobenzyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of polar solvents .
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, amines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dichlorobenzyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-amine: Similar in structure but contains a thiadiazole ring instead of a tetrazole ring.
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 5-(2,6-Dichlorobenzyl)-1H-tetrazole.
Uniqueness
This compound is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMAQUNWOYUOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


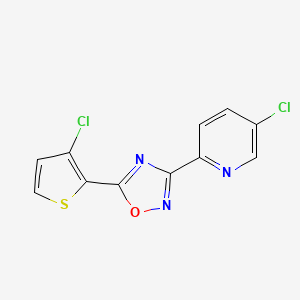
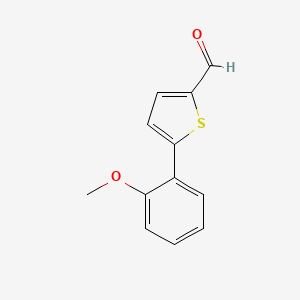



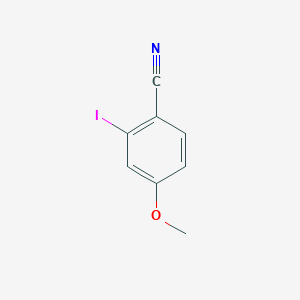

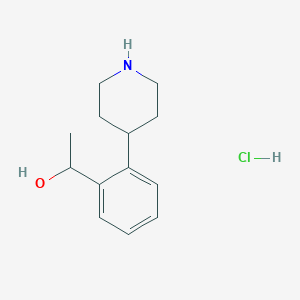
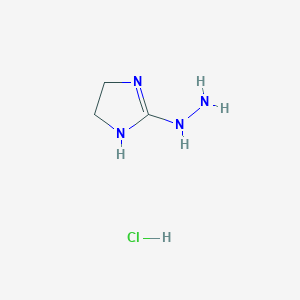
![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)




